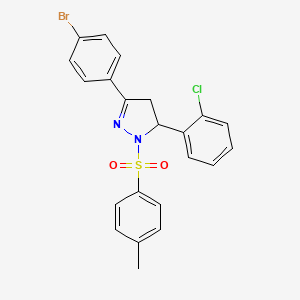

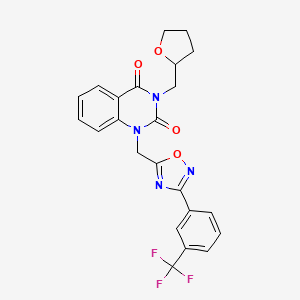

![molecular formula C17H17N3O2S2 B2506516 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862975-45-9](/img/structure/B2506516.png)

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one" is a heterocyclic molecule that contains multiple functional groups and rings, including methoxy, amino, and thiazole moieties. This structure suggests potential biological activity, which could be explored for various pharmacological applications.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of benzo[d]thiazol derivatives with various reagents. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . Similarly, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives involves the condensation of benzo[d]thiazol-2-yl derivatives with different aromatic amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement of rings and substituents, which can influence its chemical reactivity and interaction with biological targets. The presence of the methoxy group and the amino linkage to the benzo[d]thiazol ring are key structural elements that could affect its binding to enzymes or receptors .

Chemical Reactions Analysis

Compounds containing benzo[d]thiazol moieties can undergo various chemical reactions. For example, the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile in the presence of a catalyst yields pyrimido[2,1-b][1,3]benzothiazole derivatives . These types of reactions could be relevant for further functionalization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant pharmacological potential. The methoxy and amino groups could affect the solubility and the ability to form hydrogen bonds, which are important for biological interactions .

科学的研究の応用

Synthetic Applications and Chemical Properties

Alkylation and Oxidation Studies : Research on 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, provides insight into selective oxidation processes involving the sulfide moiety, facilitated by the amino group. This highlights the compound's utility in synthetic chemistry, particularly in oxidation reactions that may be relevant to derivatives like the one (Ohkata, Takee, & Akiba, 1985).

Novel Synthesis of Derivatives : Another study focuses on synthesizing 2-substituted derivatives of thiazole and pyrimido[1,3]benzothiazole compounds, demonstrating the versatility of benzothiazole-based compounds in creating diverse molecular structures with potential biological activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Biological and Pharmaceutical Applications

Antimicrobial and Antifungal Properties : Benzothiazole derivatives have been shown to possess antimicrobial and antifungal properties, offering potential applications in developing new antimicrobial agents. For example, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have demonstrated effectiveness against significant types of fungi (Jafar et al., 2017).

Antiproliferative and DNA Protective Abilities : Schiff bases derived from 1,3,4-thiadiazole compounds were found to possess high DNA protective ability and exhibited cytotoxicity on cancer cell lines. This suggests a potential application in cancer research, particularly in studying mechanisms of action and developing new anticancer agents (Gür et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in protecting metals against corrosion. This application is crucial for industries dealing with metal preservation and maintenance (Hu et al., 2016).

作用機序

Target of Action

Similar compounds have been used as chemosensors for the detection of mercury (ii) ions in water .

Mode of Action

The compound, also known as a benzothiazole azo dye, has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Biochemical Pathways

The compound’s interaction with mercury (ii) ions suggests it may play a role in pathways related to heavy metal detection and detoxification .

Pharmacokinetics

Similar compounds have been used in aqueous solutions, suggesting they may be water-soluble and potentially bioavailable .

Result of Action

The result of the compound’s action is a color change in the presence of mercury (II) ions, indicating its potential use as a chemosensor . This color change is due to the formation of a 2:1 coordination complex with the mercury (II) ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of mercury (II) ions in the environment triggers the compound’s color change . The compound’s efficacy as a chemosensor may also be influenced by factors such as pH, temperature, and the presence of other ions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAGYKWVAMXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/no-structure.png)

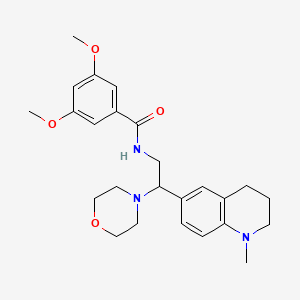

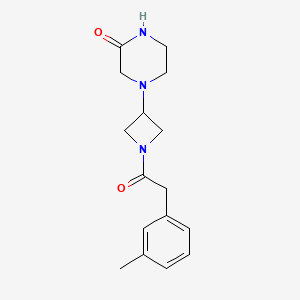

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)

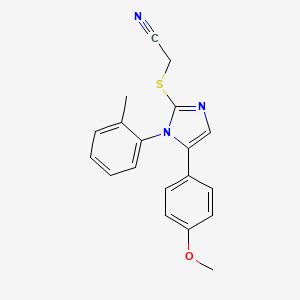

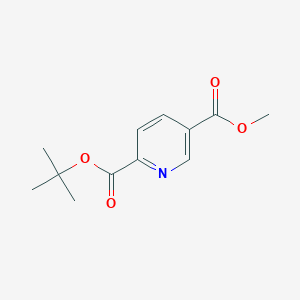

![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)

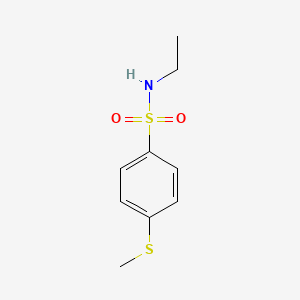

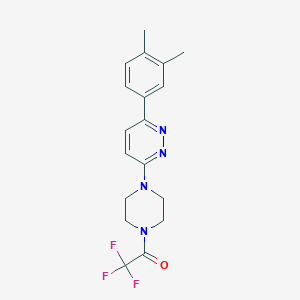

![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)